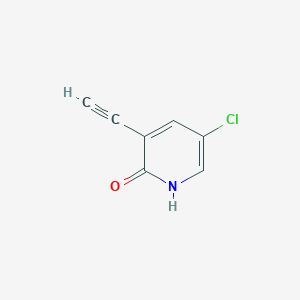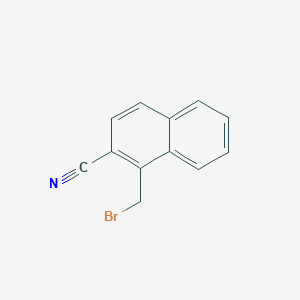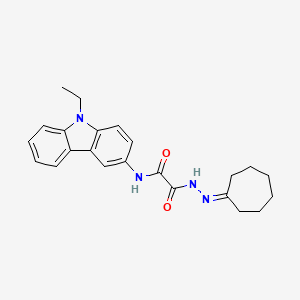
6-(3-methoxy-4-methylphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-甲氧基-4-甲基苯基)-N-(4-甲基苯基)-4-苯基-2-硫代-1,6-二氢嘧啶-5-甲酰胺是一种结构独特的复杂有机化合物,包含甲氧基、甲基、苯基、硫代和二氢嘧啶基团。
准备方法
合成路线及反应条件
6-(3-甲氧基-4-甲基苯基)-N-(4-甲基苯基)-4-苯基-2-硫代-1,6-二氢嘧啶-5-甲酰胺的合成通常涉及多个步骤,从容易获得的起始原料开始。关键步骤包括:
二氢嘧啶核的形成: 可以通过Biginelli反应实现,该反应涉及醛、β-酮酯和尿素或硫脲在酸性条件下的缩合。
甲氧基和甲基的引入: 这些基团可以通过使用适当的甲氧基和甲基取代的苯衍生物进行亲电芳香取代反应引入。
酰胺基的形成: 该步骤涉及二氢嘧啶中间体与适当的胺反应形成酰胺基。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和高纯度。这可能包括使用催化剂、控制反应条件以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在硫代基团上,形成亚砜或砜。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 亲电和亲核取代反应可以在芳香环上发生,允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在适当的条件下使用卤素(用于亲电取代)或胺和硫醇等亲核试剂(用于亲核取代)。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,硫代基团的氧化可以生成亚砜或砜,而羰基的还原可以生成醇。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可能具有生物活性,使其成为药物发现和开发的候选者。
医药: 潜在的治疗应用可能包括用作抗炎药、抗菌药或抗癌药。
工业: 它可能用于开发新材料或作为化学反应的催化剂。
作用机理
6-(3-甲氧基-4-甲基苯基)-N-(4-甲基苯基)-4-苯基-2-硫代-1,6-二氢嘧啶-5-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。这些可能包括:
酶抑制: 该化合物可能抑制某些酶,影响代谢途径。
受体结合: 它可能与特定的受体结合,调节细胞信号传导途径。
DNA相互作用: 该化合物可能与DNA相互作用,影响基因表达和细胞增殖。
作用机制
The mechanism of action of 6-(3-methoxy-4-methylphenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
相似化合物的比较
类似化合物
- 6-(3-甲氧基-4-甲基苯基)-N-(4-甲基苯基)-4-苯基-2-硫代-1,6-二氢嘧啶-5-甲酰胺
- 3-甲氧基-4-甲基苯乙酸
- 3-甲氧基-4-甲基苯甲醛
- 3-甲氧基-4-甲基苯乙腈
独特性
6-(3-甲氧基-4-甲基苯基)-N-(4-甲基苯基)-4-苯基-2-硫代-1,6-二氢嘧啶-5-甲酰胺的独特性在于其复杂的结构,它结合了多种官能团,使其在各种应用中具有多功能性。它甲氧基、甲基、苯基、硫代和二氢嘧啶基团的特定组合使其与其他类似化合物区别开来。
属性
分子式 |
C26H25N3O2S |
|---|---|
分子量 |
443.6 g/mol |
IUPAC 名称 |
4-(3-methoxy-4-methylphenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H25N3O2S/c1-16-9-13-20(14-10-16)27-25(30)22-23(18-7-5-4-6-8-18)28-26(32)29-24(22)19-12-11-17(2)21(15-19)31-3/h4-15,24H,1-3H3,(H,27,30)(H2,28,29,32) |
InChI 键 |
SDPKAJZZZDBWFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)C)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-benzoxazol-2-yl)-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B12496436.png)
![2-[(4-cyclohexyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B12496438.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)


![Ethyl 5-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496484.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)
![Methyl 3-{3-methylimidazo[4,5-b]pyridin-6-yl}prop-2-enoate](/img/structure/B12496519.png)
![Methyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496525.png)
![(2E)-3-[(3-Ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12496532.png)
